molecular formula C9H7FN2O B190283 4-(4-Fluorophenyl)oxazol-2-amine CAS No. 157429-08-8

4-(4-Fluorophenyl)oxazol-2-amine

Cat. No. B190283
M. Wt: 178.16 g/mol
InChI Key: ANTIKVAJAUKENU-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)oxazol-2-amine” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)oxazol-2-amine” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)oxazol-2-amine” include a solid form and a molecular weight of 194.229 Da .

Scientific Research Applications

Antitumor Properties

The study on the Preclinical Evaluation of Amino Acid Prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the potential of structurally similar compounds to 4-(4-Fluorophenyl)oxazol-2-amine in cancer treatment. These compounds show potent antitumor properties, with modifications like fluorination around the benzothiazole nucleus to prevent metabolic inactivation. The research suggests that amino acid conjugation to improve solubility and bioavailability could be a strategy for similar oxazol-2-amine derivatives, making them suitable for clinical evaluation in treating carcinomas (Bradshaw et al., 2002).

Synthesis and Chemical Properties

The Intramolecular Cyclization of N-propargylic Amides without transition metal catalysis for synthesizing fluoroalkylated oxazoles presents a method potentially applicable to synthesizing compounds like 4-(4-Fluorophenyl)oxazol-2-amine. This process allows for the creation of oxazoles with various functional groups, offering a pathway to synthesize structurally related compounds with potential biological activities (Sugiishi, Motegi, & Amii, 2023).

Antimicrobial Activity

Research on Schiff and Mannich Bases Bearing 2,4-Dichloro-5-Fluorophenyl Moiety demonstrates the antimicrobial potential of compounds structurally related to 4-(4-Fluorophenyl)oxazol-2-amine. These compounds have shown promising antibacterial and antifungal activities, suggesting that modifications to the oxazol-2-amine structure could yield new antimicrobial agents (Karthikeyan et al., 2006).

Application in Heterocyclic Design

The X-ray Mapping in Heterocyclic Design study, focusing on aminodienes containing an oxazole fragment, explores the structural aspects of compounds similar to 4-(4-Fluorophenyl)oxazol-2-amine. Such research underscores the importance of understanding the molecular structure for designing new heterocyclic compounds with potential applications in drug development and material sciences (Rybakov et al., 2002).

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIKVAJAUKENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)oxazol-2-amine

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